3-Bromo-2,4,6-trifluoropyridine
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Overview
Description
3-Bromo-2,4,6-trifluoropyridine is a fluorinated pyridine derivative characterized by the presence of bromine and three fluorine atoms on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
3-Bromo-2,4,6-trifluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . .
Mode of Action
Fluoropyridines in general are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
Fluoropyridines are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties could potentially influence the results of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trifluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with bromine sources under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-2,4,6-trifluoropyridine has several scientific research applications:
Biology: Investigated for its potential as a radiolabeled compound for imaging studies and as a probe in biochemical assays.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,4,6-trifluoropyridine: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
3-Iodo-2,4,6-trifluoropyridine: Contains iodine, which can be used in different coupling reactions compared to bromine.
Uniqueness
3-Bromo-2,4,6-trifluoropyridine is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Properties
IUPAC Name |
3-bromo-2,4,6-trifluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNJYDIRCHCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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